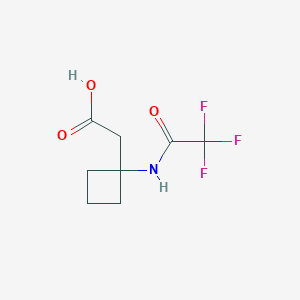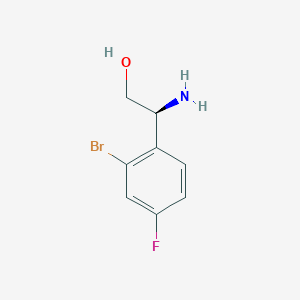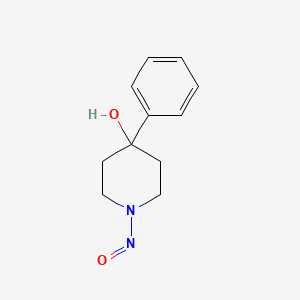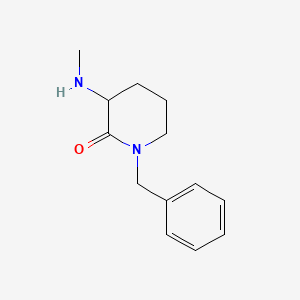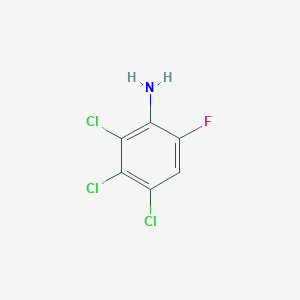
2,3,4-Trichloro-6-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichloro-6-fluoroaniline is an aromatic amine with the molecular formula C6H3Cl3FN It is a derivative of aniline, where three chlorine atoms and one fluorine atom are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3,4-Trichloro-6-fluoroaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride can yield trichloroaniline derivatives
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include halogenation and fluorination steps, followed by purification techniques to isolate the desired compound. The use of catalysts and controlled reaction conditions is crucial to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Trichloro-6-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amine derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products: The major products formed from these reactions include substituted aniline derivatives, biaryl compounds, and various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2,3,4-Trichloro-6-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,3,4-Trichloro-6-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
2,4,6-Trichloroaniline: Similar in structure but lacks the fluorine atom.
2,3,4-Trifluoroaniline: Contains three fluorine atoms instead of chlorine.
2,6-Dibromo-4-fluoroaniline: Contains bromine atoms instead of chlorine
Uniqueness: 2,3,4-Trichloro-6-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of fluorine also enhances the compound’s biological activity, making it a valuable intermediate in drug discovery and development .
Propiedades
Fórmula molecular |
C6H3Cl3FN |
|---|---|
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
2,3,4-trichloro-6-fluoroaniline |
InChI |
InChI=1S/C6H3Cl3FN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2 |
Clave InChI |
KGVFZVZKTCMYKX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Cl)Cl)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Difluoromethyl)-3-methoxyphenyl]methanol](/img/structure/B13500014.png)
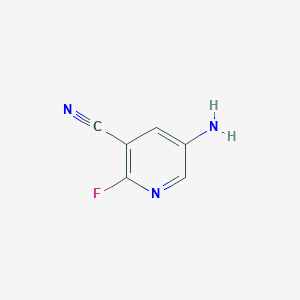
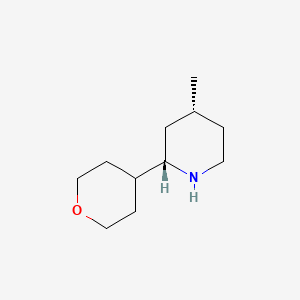
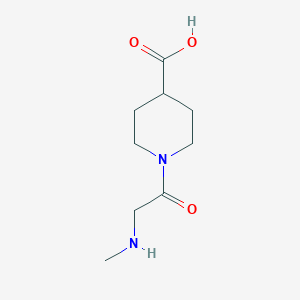
![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
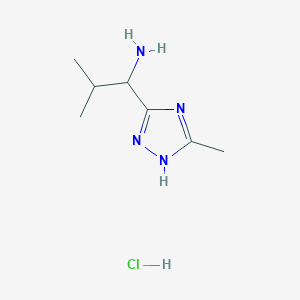
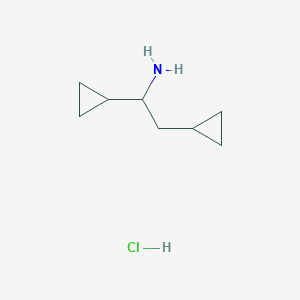
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
